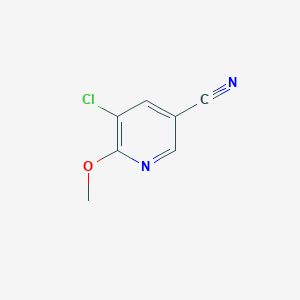5-Chloro-6-methoxypyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15744476
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5ClN2O |
|---|---|
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 5-chloro-6-methoxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H5ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3 |
| Standard InChI Key | XGYINLFOQMNCBS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=N1)C#N)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyridine ring substituted at positions 3, 5, and 6 with a cyano (-CN), chlorine (-Cl), and methoxy (-OCH₃) group, respectively (Figure 1) . The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing cyano and chlorine groups enhance electrophilic reactivity. Computational studies of analogous pyridine-3-carbonitriles reveal localized electron density at the nitrile group, which influences intermolecular interactions .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1256785-46-2 | |
| Molecular Formula | C₇H₅ClN₂O | |
| Molecular Weight | 168.58 g/mol | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
Spectroscopic Characterization
While direct spectral data for 5-chloro-6-methoxypyridine-3-carbonitrile are unavailable, studies on structurally related 2-methoxypyridine-3-carbonitriles provide insights:
-
¹H NMR: Methoxy protons resonate at δ 4.16–4.20 ppm, while aromatic protons appear as singlets between δ 7.40–7.67 ppm .
-
¹³C NMR: The cyano carbon typically appears near δ 115–120 ppm, with pyridine carbons spanning δ 110–160 ppm .
-
IR Spectroscopy: A sharp absorption band at ~2,220 cm⁻¹ confirms the presence of the nitrile group .
Synthesis and Regioselective Functionalization
Nucleophilic Substitution Strategies
The synthesis of halogenated pyridine carbonitriles often begins with difluoropyridine precursors. For example, 2,6-difluoropyridine undergoes sequential substitutions with methoxide and methylamine to yield 6-amino-2-methoxypyridine derivatives . Adapting this approach, 5-chloro-6-methoxypyridine-3-carbonitrile could be synthesized via:
-
Chlorination: Introducing chlorine at position 5 using N-chlorosuccinimide (NCS) under radical conditions.
-
Methoxy Introduction: Displacing fluorine at position 6 with methoxide in a polar aprotic solvent (e.g., DMF) .
-
Cyanation: Installing the nitrile group at position 3 through palladium-catalyzed cross-coupling or Rosenmund-von Braun reaction.
Solvent-Dependent Regioselectivity
The choice of solvent critically influences substitution patterns. In DMF, nucleophiles preferentially attack position 6 of 2,6-difluoropyridine due to enhanced stabilization of the transition state, whereas in methanol, position 2 is favored . This solvent effect ensures precise control over the substitution sequence, minimizing side products like 3,5-dibromo derivatives .
Table 2: Synthetic Optimization Parameters
Physicochemical and Reactivity Profiles
Reactive Pathways
-
Nitrile Hydrolysis: Under alkaline conditions, the cyano group may hydrolyze to a carboxylic acid, followed by decarboxylation to yield 5-chloro-2-methoxypyridine .
-
Electrophilic Substitution: The electron-deficient pyridine ring undergoes bromination or nitration at position 4, adjacent to the methoxy group .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume